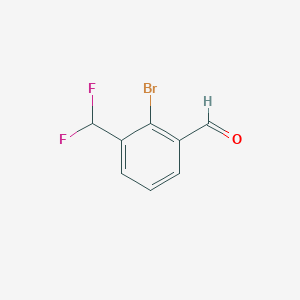

2-Bromo-3-(difluoromethyl)benzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Organic Synthesis Research

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. fiveable.menbinno.com The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. fiveable.menbinno.com This reactivity makes benzaldehydes key precursors for the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nbinno.comwisdomlib.orgwisdomlib.org The aromatic ring of the benzaldehyde scaffold provides a robust framework that can be readily functionalized, allowing for the systematic modification of molecular properties. wisdomlib.org

Role of Halogenation, Particularly Bromination, in Aromatic Systems for Chemical Innovation

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a powerful tool for chemical innovation. youtube.comacs.org Aryl bromides are versatile intermediates in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of a bromine atom significantly influences the electronic nature of the aromatic ring and can direct the regioselectivity of subsequent reactions. nih.gov Specifically, an ortho-bromobenzaldehyde offers a unique combination of an electron-withdrawing aldehyde group and a reactive halogen, setting the stage for intricate synthetic transformations. nih.govacs.org

Impact of Fluorination, Specifically Difluoromethylation, on Molecular Design in Chemical Research

In recent decades, the incorporation of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. acs.orgnih.govresearchgate.net The difluoromethyl group (-CF2H) is of particular interest due to its unique properties. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, and amide groups, potentially enhancing a molecule's binding affinity to biological targets and improving its metabolic stability and membrane permeability. researchgate.netalfa-chemistry.comnih.gov The introduction of a difluoromethyl group can profoundly alter the physicochemical properties of a molecule, including its acidity, basicity, and conformational preferences. researchgate.netresearchgate.net Various methods for difluoromethylation have been developed, including nucleophilic, electrophilic, and radical-based approaches, highlighting the importance of this functional group in modern molecular design. alfa-chemistry.comrsc.org

Overview of the Research Landscape for Substituted Aromatic Aldehydes

The field of substituted aromatic aldehydes is a vibrant area of research, with continuous efforts to develop new synthetic methodologies and explore their applications. wisdomlib.orgresearchgate.net The ability to precisely control the substitution pattern on the benzaldehyde ring allows for the creation of a vast library of compounds with diverse electronic and steric properties. wisdomlib.org These compounds serve as valuable intermediates in the synthesis of complex organic molecules and are instrumental in the development of new catalysts, ligands, and functional materials. nih.gov The ongoing investigation into the reactivity and properties of polysubstituted benzaldehydes continues to push the boundaries of organic synthesis and molecular design. nih.gov

Interactive Data Table: Properties of 2-Bromo-3-(difluoromethyl)benzaldehyde

| Property | Value |

| Molecular Formula | C₈H₅BrF₂O |

| IUPAC Name | This compound |

| CAS Number | 1804358-18-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLBTJMQJGRNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3 Difluoromethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Benzaldehydes

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted benzaldehyde (B42025) like 2-Bromo-3-(difluoromethyl)benzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of all signals.

Proton (¹H) NMR Analysis, Including Fluorine Coupling

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will display more complex patterns resulting from spin-spin coupling between the protons and, significantly, coupling to the fluorine nuclei of the difluoromethyl group. The difluoromethyl proton (CHF₂) itself will present as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The aromatic protons on the benzene (B151609) ring will show characteristic doublet, triplet, or multiplet patterns depending on their position relative to the substituents and each other. The coupling constants (J values) will be crucial in assigning these protons. Specifically, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. Furthermore, long-range coupling between the aromatic protons and the fluorine atoms of the CHF₂ group (⁴JHF or ⁵JHF) can lead to further splitting or broadening of the aromatic signals.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CHO | 9.5 - 10.5 | s | - |

| Ar-H | 7.0 - 8.5 | m | ³JHH, ⁴JHH, ⁿJHF |

| CHF₂ | 6.5 - 7.5 | t | ¹JHF |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 185-195 ppm. The aromatic carbons will resonate between δ 120 and 150 ppm. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect, while the carbons flanking the substituents will also show characteristic shifts.

A key feature of the ¹³C NMR spectrum will be the coupling between the carbon atoms and the fluorine atoms of the difluoromethyl group. The CHF₂ carbon will appear as a triplet due to one-bond C-F coupling (¹JCF), which is typically large (in the range of 230-250 Hz). The aromatic carbon directly attached to the CHF₂ group will exhibit a smaller two-bond coupling (²JCF), and other aromatic carbons may show even smaller long-range C-F couplings (ⁿJCF), which can aid in their assignment.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity due to C-F Coupling | Expected Coupling Constants (J, Hz) |

| C=O | 185 - 195 | s | - |

| C-Br | 110 - 125 | s | - |

| C-CHF₂ | 130 - 145 | t | ²JCF |

| Other Ar-C | 120 - 140 | d or s | ⁿJCF |

| CHF₂ | 110 - 120 | t | ¹JCF |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. In the case of this compound, a single signal is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal will appear as a doublet due to coupling with the geminal proton (¹JFH). The chemical shift of the difluoromethyl group is influenced by the electronic environment of the aromatic ring.

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CHF₂ | -90 to -130 | d | ¹JFH |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, allowing for the tracing of the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated aromatic carbons and the CHF₂ carbon.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₅BrF₂O), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1) or the formyl radical (M-29). For this particular molecule, fragmentation could also involve the loss of bromine or fluorine atoms, or cleavage of the difluoromethyl group. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion | 252/254 |

| [M-H]⁺ | Loss of a hydrogen atom | 251/253 |

| [M-CHO]⁺ | Loss of the formyl group | 223/225 |

| [M-Br]⁺ | Loss of a bromine atom | 173 |

Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI) mass spectrometry, this compound would be expected to undergo several characteristic fragmentation processes.

The primary fragmentation pathways for aromatic aldehydes typically involve the loss of a hydrogen atom or the entire formyl group from the molecular ion. libretexts.orgdocbrown.infomiamioh.edu The presence of a bromine atom introduces a distinctive isotopic pattern for bromine-containing fragments (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes), which aids in their identification. Furthermore, cleavage of the carbon-bromine bond is another predictable fragmentation route. youtube.com

A plausible fragmentation pathway would begin with the formation of the molecular ion [M]⁺•. Key subsequent fragment ions would likely include:

[M-1]⁺: Loss of a hydrogen radical from the aldehyde group, forming a stable benzoyl cation. This is a very common fragmentation for aromatic aldehydes. miamioh.edu

[M-29]⁺: Loss of the formyl radical (•CHO), resulting in a bromodifluoromethylphenyl cation. docbrown.info

[M-79/81]⁺: Loss of the bromine radical (•Br), yielding a difluoromethylbenzaldehyde cation.

Further fragmentation of the aromatic ring structure can lead to smaller ions, such as those corresponding to [C₆H₅]⁺ at m/z 77, following the loss of other substituents. docbrown.info

Table 1: Predicted Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation patterns for related structures.

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

|---|---|---|

| [C₈H₄BrF₂O]⁺• (Molecular Ion) | 234/236 | - |

| [C₈H₃BrF₂O]⁺ | 233/235 | H• |

| [C₇H₄BrF₂]⁺ | 205/207 | •CHO |

| [C₈H₄F₂O]⁺ | 155 | •Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a combination of characteristic absorptions for an aromatic aldehyde, a difluoromethyl group, and a carbon-bromine bond.

Based on data from analogous compounds and standard correlation charts, the following key absorption bands are anticipated: nist.govvscht.cz

Aldehyde Group: A strong and sharp C=O stretching vibration is the most prominent feature of aldehydes, typically appearing around 1700-1720 cm⁻¹. Additionally, two weaker C-H stretching bands for the aldehyde proton are expected near 2820 cm⁻¹ and 2720 cm⁻¹. vscht.cz

Aromatic Ring: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org

Difluoromethyl Group: The C-F bonds of the CHF₂ group are expected to produce strong, characteristic stretching absorptions in the fingerprint region, likely between 1100 and 1350 cm⁻¹. rsc.org

Carbon-Bromine Bond: The C-Br stretching vibration occurs at lower frequencies, typically below 1000 cm⁻¹. thieme-connect.de

Table 2: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on characteristic group frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2820 and 2720 | C-H Stretch | Aldehyde (CHO) |

| 1700-1720 | C=O Stretch | Aldehyde (CHO) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 | C-F Stretch | Difluoromethyl (CHF₂) |

| Below 1000 | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, there are no publicly available single-crystal X-ray diffraction studies for this compound. Therefore, its precise solid-state structure, including crystal system, space group, and unit cell dimensions, remains undetermined.

However, insights into its likely molecular conformation and packing can be drawn from crystallographic studies of structurally similar ortho-bromobenzaldehydes. researchgate.netresearchgate.netnih.gov In such compounds, steric hindrance between the bulky ortho-bromine atom and the aldehyde group often forces the aldehyde group to rotate out of the plane of the aromatic ring to minimize repulsion. nih.gov The solid-state packing would likely be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions such as halogen bonding (Br···O interactions) or π-π stacking of the aromatic rings, which are common motifs in halogenated aromatic compounds. researchgate.netnih.gov A definitive structural analysis would require the successful growth of a single crystal suitable for X-ray diffraction.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. Both gas and liquid chromatography are well-suited for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is an ideal method for analyzing volatile and thermally stable compounds like substituted benzaldehydes. It is highly effective for assessing purity and quantifying isomeric impurities. A sensitive and rapid low thermal mass GC (LTM GC) method has been developed for separating various isomers of bromofluorobenzaldehyde, demonstrating the suitability of this technique. rsc.org A standard GC method equipped with a Flame Ionization Detector (FID) or a Micro-Electron Capture Detector (μ-ECD) for higher sensitivity to the halogenated analyte would be appropriate. researchgate.netresearchgate.net

A hypothetical method for purity assessment would involve a capillary column with a mid-polarity stationary phase to effectively separate the target compound from potential isomers or reaction byproducts. rsc.orgresearchgate.net

Table 3: Hypothetical Gas Chromatography (GC) Parameters This table outlines a plausible method for purity analysis.

| Parameter | Condition |

|---|---|

| Column | DB-624 or similar (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or μ-ECD |

| Detector Temperature | 300°C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.comresearchgate.net This approach uses a nonpolar stationary phase (typically C18) and a polar mobile phase.

The separation is achieved by varying the polarity of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the target compound and any impurities with different polarities. Detection is typically accomplished using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance, such as 254 nm. researchgate.net

Table 4: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters This table outlines a plausible method for purity analysis.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30°C |

Computational and Theoretical Studies on 2 Bromo 3 Difluoromethyl Benzaldehyde

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure is fundamental to understanding the intrinsic properties of a molecule. Computational methods provide powerful tools to model and analyze the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-3-(difluoromethyl)benzaldehyde, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine a variety of molecular properties. These calculations yield the optimized molecular geometry, electron density distribution, and thermodynamic parameters.

The calculated electron density surface can reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its electrostatic interactions. For instance, the oxygen atom of the aldehyde group is expected to be a region of high electron density, while the hydrogen atom of the aldehyde and the carbon atoms attached to the electronegative bromine and difluoromethyl groups would be relatively electron-deficient.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment | Value in Debye |

| Total Energy | Value in Hartrees |

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions. youtube.com

For this compound, the HOMO is likely to be localized on the aromatic ring and the oxygen atom of the carbonyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the aromatic ring, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Negative Value |

| LUMO | Negative or Positive Value |

Note: The values in this table are illustrative and would be obtained from FMO analysis.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides valuable tools for the prediction of spectroscopic data, which can aid in the identification and characterization of molecules.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when compared to a standard reference like tetramethylsilane (TMS), can help in the assignment of experimental NMR spectra. For this compound, the chemical shifts would be influenced by the electronic effects of the bromo, difluoromethyl, and aldehyde substituents on the benzene (B151609) ring.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. researchgate.net These calculations predict the frequencies corresponding to the stretching and bending modes of the various bonds in the molecule. For instance, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be predicted, typically in the range of 1680-1715 cm⁻¹. docbrown.infonist.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (Aldehyde H) | Value in ppm |

| ¹³C NMR Chemical Shift (Carbonyl C) | Value in ppm |

Note: The values in this table are illustrative and would be obtained from spectroscopic prediction calculations.

Reaction Mechanism Modeling and Energy Profile Analysis

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For a given reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry and energy of the transition state are critical for understanding the reaction's activation energy and, consequently, its rate.

Once the reactants, products, and transition state(s) are identified, the reaction coordinate can be mapped. This is typically done using methods like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path connecting the transition state to the reactants and products. The resulting energy profile provides a visual representation of the reaction, showing the relative energies of all stationary points along the pathway. This analysis allows for a detailed understanding of the energy changes that occur during the transformation and helps to determine the rate-limiting step of the reaction.

Table 4: Illustrative Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | Positive Value |

Note: The values in this table are illustrative and would be obtained from reaction mechanism modeling.

Molecular Electrostatic Potential (MEP) Maps for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential, which are dictated by the combined electronic effects of the bromo, difluoromethyl, and benzaldehyde (B42025) functionalities.

The most prominent feature on the MEP map is the strong negative potential (red region) localized on the oxygen atom of the carbonyl group. This region signifies a high electron density and is the primary site for electrophilic attack. Conversely, the carbonyl carbon and the aldehydic hydrogen atom are characterized by a positive potential (blue region), indicating they are electron-deficient and susceptible to nucleophilic attack.

The substituents on the aromatic ring significantly modulate the ring's electrostatic potential. The bromine atom at the 2-position exhibits a dual electrostatic character typical of heavier halogens. dtic.mil It is surrounded by a belt of negative potential, but a region of positive potential, known as a sigma-hole (σ-hole), exists along the extension of the C-Br bond. researchgate.net This positive σ-hole can engage in halogen bonding, a type of non-covalent interaction with nucleophiles. rsc.orgacs.org

The difluoromethyl group (-CF2H) at the 3-position is a strong electron-withdrawing group. This effect reduces the electron density of the aromatic ring, making the ring itself less susceptible to electrophilic attack compared to unsubstituted benzaldehyde. The highly polarized C-H bond in the CF2H group can also act as a hydrogen bond donor in certain environments, a unique characteristic among polyfluorinated motifs. rsc.org The fluorine atoms of this group are associated with negative potential.

Table 1: Predicted Regions of Electrostatic Potential on this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Carbonyl Carbon | Strongly Positive | Primary site for nucleophilic attack. |

| Aldehydic Hydrogen | Positive | Susceptible to abstraction or interaction with nucleophiles. |

| Bromine Atom | Negative (equatorial belt), Positive (σ-hole, axial) | Can interact with both electrophiles and nucleophiles (halogen bonding). |

| Aromatic Ring | Generally less negative than benzene | Deactivated towards electrophilic aromatic substitution. |

| Difluoromethyl H-atom | Moderately Positive | Potential for hydrogen bond donation. |

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Chemical Reactivity and Synthetic Utility

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical correlation between the structural properties of molecules and their physicochemical properties or biological activities. unicamp.br For this compound, QSPR models can be developed to predict its chemical reactivity and guide its use in synthesis without the need for extensive empirical testing. acs.org

A QSPR study for this compound would involve calculating a series of molecular descriptors that quantify its structural, electronic, and topological features. These descriptors are then used as independent variables in regression models to predict a specific property, such as reaction rate, equilibrium constant, or spectroscopic characteristics like NMR chemical shifts. researchgate.net

Key Descriptors for QSPR Modeling:

Electronic Descriptors: These describe the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. A low LUMO energy for this compound would suggest a high susceptibility to nucleophilic attack at the carbonyl carbon.

Steric Descriptors: These relate to the size and shape of the molecule. Molar volume, surface area, and specific conformational indices are used to quantify the steric hindrance caused by the bulky bromo and difluoromethyl groups, which can influence reaction accessibility.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which describe the branching and complexity of the molecular structure.

By correlating these descriptors with experimentally determined properties for a series of related halogenated and difluoromethylated benzaldehydes, a predictive QSPR model can be constructed. researchgate.netmanchester.ac.uk Such a model could, for instance, predict the compound's efficacy in specific reactions, such as aldol (B89426) condensations or Wittig reactions, based on the calculated electronic and steric parameters of the aldehyde group.

Table 2: Representative Molecular Descriptors for QSPR Analysis of this compound

| Descriptor Type | Descriptor Example | Potential Property Correlation |

| Electronic | LUMO Energy | Reactivity towards nucleophiles. |

| Electronic | Dipole Moment | Polarity, solubility, and intermolecular interactions. |

| Electronic | Partial Charge on Carbonyl Carbon | Susceptibility to nucleophilic addition. |

| Steric | Molecular Volume | Steric hindrance affecting reaction rates. |

| Steric | Surface Area | Interaction potential with solvents or catalysts. |

| Topological | Wiener Index | Correlation with boiling point and viscosity. |

Solvation Effects and Conformational Analysis of Halogenated Difluoromethylated Benzaldehydes

The conformational flexibility of this compound, particularly the rotation of the aldehyde and difluoromethyl groups, is critical to its reactivity and interactions. Computational studies are essential to explore the potential energy surface and identify stable conformers. The presence of bulky ortho-substituents (bromo and difluoromethyl groups relative to the aldehyde) imposes significant steric constraints.

For substituted benzaldehydes, the orientation of the aldehyde group relative to the ring is a key conformational feature. In 2-substituted benzaldehydes, a planar conformation is often preferred, but steric hindrance can lead to non-planar arrangements. rsc.org In this compound, the interaction between the aldehyde group and the adjacent bromine atom would be a dominant factor. It is likely that the molecule adopts a conformation where the carbonyl oxygen is oriented away from the bulky bromine atom (trans-like conformer) to minimize steric repulsion.

Solvation effects play a crucial role in determining conformational equilibrium. The stability of different conformers can change significantly when moving from the gas phase to a solvent. Polar solvents may stabilize conformers with larger dipole moments. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the solvent environment and provide a more accurate picture of conformational preferences in solution. For instance, a polar solvent might favor a conformation that maximizes the exposure of the polar C-F and C=O bonds to the solvent medium.

Furthermore, the difluoromethyl group is conformationally distinct from methyl or trifluoromethyl groups. While a trifluoromethyl group often prefers an orthogonal orientation to the aromatic ring, the smaller difluoromethyl group has a lower rotational barrier and can adopt various conformations, potentially influencing its ability to act as a hydrogen bond donor. rsc.org

Table 3: Summary of Conformational and Solvation Considerations

| Factor | Description | Predicted Effect on this compound |

| Steric Hindrance | Repulsion between the aldehyde group and the ortho-bromo substituent. | A strong preference for a planar conformer with the C=O bond oriented away from the bromine atom. |

| Electronic Effects | Conjugation between the aldehyde group's π-system and the aromatic ring. | Favors planarity of the aldehyde group with the ring. |

| Solvent Polarity | Interaction between the molecule's dipole moment and the solvent. | Polar solvents may alter the energy difference between conformers, potentially stabilizing a more polar, non-planar structure. |

| Hydrogen Bonding | The -CF2H group can act as a hydrogen bond donor. | In protic or hydrogen-bond-accepting solvents, specific conformations that facilitate this interaction may be favored. |

Applications of 2 Bromo 3 Difluoromethyl Benzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The inherent functionalities of 2-Bromo-3-(difluoromethyl)benzaldehyde suggest its utility as a versatile building block in the construction of more complex molecular architectures. The aldehyde can undergo a wide array of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, alkyl, or alkynyl groups.

Precursor in the Synthesis of Complex Organic Molecules

Although specific examples for this compound are not detailed in available research, analogous halogenated benzaldehydes are widely used as precursors in multi-step syntheses. For instance, similar structures are employed in cascade reactions and one-pot syntheses to rapidly build molecular complexity. fluoromart.com The dual reactivity of the aldehyde and the bromo-substituent would theoretically allow for sequential or orthogonal functionalization, making it a valuable starting material for the synthesis of intricate organic compounds.

Intermediate in the Development of New Pharmaceutical Scaffolds

The incorporation of fluorinated groups, such as the difluoromethyl moiety, is a common strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov While direct evidence of this compound's use in pharmaceutical development is not prominent in the literature, its structural motifs are relevant. Benzaldehyde (B42025) derivatives are precursors to a wide range of heterocyclic scaffolds that form the core of many therapeutic agents. The difluoromethyl group, in particular, is a bioisostere for hydroxyl, thiol, or amine groups and can contribute to improved metabolic stability. nih.gov

Application in Agrochemical Synthesis

Similar to pharmaceuticals, the introduction of fluorine atoms into agrochemicals can enhance their biological activity and stability. google.com Fluorinated benzaldehydes are intermediates in the synthesis of some pesticides and herbicides. While there is no specific documentation for the application of this compound in this context, its chemical handles make it a plausible candidate for the synthesis of novel agrochemical active ingredients.

Derivatization for Specialty Chemicals and Fine Chemicals Production

The aldehyde and bromo functionalities of this compound allow for a variety of derivatization reactions to produce specialty and fine chemicals. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, leading to a new class of derivatives. The bromo group can be transformed through coupling reactions to generate biphenyls or other extended aromatic systems. These derivatizations can alter the physical and chemical properties of the molecule, leading to a range of fine chemicals with tailored characteristics.

Potential in the Development of Functional Materials (e.g., Liquid Crystals, Polymers)

Substituted benzaldehydes are known precursors for components of liquid-crystalline mixtures and other functional materials. google.com The introduction of fluorine atoms can influence properties such as thermal stability and chemical resistance in polymers. While no specific research has been found detailing the use of this compound in materials science, its structure suggests potential. For example, it could be used to synthesize fluorinated polymers with specific optical or electronic properties.

Design and Synthesis of Ligands and Catalysts Incorporating the this compound Moiety

The structure of this compound could lend itself to the synthesis of novel ligands for catalysis. The aldehyde group can be used to link the benzaldehyde core to other coordinating groups, while the electronic properties of the ring, influenced by the bromo and difluoromethyl substituents, could modulate the catalytic activity of a metal center. However, there are no specific examples of its use in this capacity in the available literature.

Future Research Perspectives and Unexplored Avenues for 2 Bromo 3 Difluoromethyl Benzaldehyde

Development of Novel Synthetic Methodologies and Sustainable Production Routes

The development of new and improved methods for synthesizing 2-Bromo-3-(difluoromethyl)benzaldehyde is a key area of future research. Current synthetic routes, while effective, may have limitations in terms of yield, scalability, and environmental impact. Future efforts will likely focus on creating more efficient and sustainable pathways to this important building block.

One promising approach is the exploration of late-stage difluoromethylation techniques. These methods introduce the difluoromethyl group at a later step in the synthetic sequence, offering greater flexibility and access to a wider range of derivatives. Research into novel catalysts and reagents for this transformation could lead to milder reaction conditions and improved functional group tolerance.

Furthermore, there is a growing emphasis on developing sustainable and environmentally friendly chemical processes. Future synthetic strategies for this compound will likely incorporate principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. The development of catalytic and continuous flow processes is also a key aspect of creating more sustainable production routes.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique arrangement of the bromo, difluoromethyl, and aldehyde functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering new transformation pathways and harnessing the compound's potential for constructing complex molecular architectures.

The interplay between the electron-withdrawing difluoromethyl group and the ortho-directing bromine atom can be exploited to achieve highly selective reactions. For instance, the aldehyde group can serve as a handle for a variety of transformations, including condensations, oxidations, and reductions, while the bromine atom is a versatile site for cross-coupling reactions. Investigating the synergistic effects of these functional groups could lead to the discovery of novel cascade reactions and one-pot multi-component syntheses.

Moreover, the difluoromethyl group itself can participate in unique chemical transformations. Research into the activation of the C-F bonds within this group could open up new avenues for functionalization and the synthesis of novel fluorinated compounds.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Advanced modeling techniques can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of chemical reactions, guiding the design of more efficient synthetic routes. These calculations can also be used to understand the mechanism of known reactions and to identify potential new reaction pathways. By simulating the interaction of this compound with biological targets, computational models can aid in the rational design of new drug candidates.

In the realm of materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound. This predictive capability can guide the design of new materials with tailored electronic, optical, and mechanical properties for a variety of applications.

Development of New Applications Beyond Current Scope in Organic and Materials Chemistry

The unique properties of this compound make it an attractive building block for the development of new applications in both organic and materials chemistry. Its potential as a precursor to novel pharmaceuticals, agrochemicals, and functional materials is an active area of investigation.

In medicinal chemistry, the difluoromethyl group is a valuable bioisostere for hydroxyl and thiol groups, and its incorporation into drug molecules can lead to improved metabolic stability and binding affinity. The bromo and aldehyde functionalities provide convenient handles for the synthesis of complex drug candidates.

In materials chemistry, the incorporation of this compound into polymers and other materials can impart unique properties. The fluorine content can enhance thermal stability and chemical resistance, while the aromatic core can be modified to tune the material's electronic and optical properties. This opens up possibilities for the development of new materials for applications in electronics, optics, and advanced coatings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Bromo-3-(difluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 3-(difluoromethyl)benzaldehyde. Bromination is achieved using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃ under anhydrous conditions. Key parameters include:

- Temperature : Optimal yields (70–85%) are reported at 0–25°C to minimize side reactions like over-bromination.

- Solvent : Non-polar solvents (e.g., dichloromethane) are preferred to stabilize intermediates.

- Catalyst Loading : 10–15 mol% AlBr₃ improves regioselectivity for the 2-position .

Q. How does the difluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The difluoromethyl group (−CF₂H) exerts strong electron-withdrawing effects via inductive withdrawal, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the −CF₂H group can slow nucleophilic attack at the 2-bromo position.

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Kinetic Data : Reaction rates with amines (e.g., pyrrolidine) show a 30% decrease compared to non-fluorinated analogs, requiring extended reaction times (12–24 hrs) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a key intermediate in synthesizing fluorinated drug candidates:

- Anticancer Agents : The bromine atom enables Suzuki-Miyaura cross-coupling with boronic acids to generate biaryl scaffolds targeting kinase inhibitors.

- Antimicrobials : The −CF₂H group enhances metabolic stability, as shown in MIC assays against S. aureus (IC₅₀ = 2.5 µM) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and bromine substituents impact regioselectivity in cross-coupling reactions?

- Methodological Answer : The −CF₂H group directs electrophiles to the para position via meta-directing effects, while bromine acts as a leaving group. In Pd-catalyzed cross-coupling:

- DFT Calculations : The LUMO at the 2-bromo position is lowered by −CF₂H, increasing oxidative addition efficiency (ΔG‡ = 18 kcal/mol).

- Contradictions : Conflicting reports exist on coupling yields with bulky arylboronic acids (40–75%), attributed to steric clashes between −CF₂H and Pd ligands (e.g., SPhos vs. XPhos) .

Q. What strategies resolve contradictions in reported reaction yields for the synthesis of fluorinated analogs?

- Methodological Answer : Discrepancies arise from:

- Moisture Sensitivity : Trace water deactivates AlBr₃, reducing bromination efficiency. Use molecular sieves or anhydrous workup.

- Catalyst Poisoning : Residual amines in cross-coupling reactions require rigorous purification (e.g., silica gel chromatography).

- Validation : Replicate literature protocols with controlled humidity (<10 ppm H₂O) and compare yields via HPLC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : The −CF₂H group forms hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase).

- QSAR Models : LogP increases by 0.8 units compared to non-fluorinated analogs, correlating with improved membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

- Synthetic Prioritization : Focus on derivatives with electron-donating groups at the 5-position to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.